molecular formula C15H15NO2 B14160730 Phenylmethyl I+/--aminobenzeneacetate CAS No. 72028-76-3

Phenylmethyl I+/--aminobenzeneacetate

Cat. No.: B14160730
CAS No.: 72028-76-3
M. Wt: 241.28 g/mol
InChI Key: VNBZYMVEHPBBJM-UHFFFAOYSA-N
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Description

Phenylmethyl alpha-aminobenzeneacetate is an organic compound with a complex structure that includes both aromatic and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylmethyl alpha-aminobenzeneacetate can be synthesized through several methods. One common approach involves the condensation of benzylamine with phenylacetic acid under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of phenylmethyl alpha-aminobenzeneacetate often involves large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl alpha-aminobenzeneacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketone or benzoic acid, while reduction could produce benzylamine or benzyl alcohol.

Scientific Research Applications

Phenylmethyl alpha-aminobenzeneacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Phenylmethyl alpha-aminobenzeneacetate is utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism by which phenylmethyl alpha-aminobenzeneacetate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Phenylmethyl alpha-aminobenzeneacetate can be compared with other similar compounds such as benzylamine and phenylacetic acid. While these compounds share some structural similarities, phenylmethyl alpha-aminobenzeneacetate is unique due to its combined aromatic and amine functionalities, which confer distinct chemical properties and reactivity.

List of Similar Compounds

  • Benzylamine
  • Phenylacetic acid
  • Benzyl alcohol
  • Phenylacetaldehyde

Phenylmethyl alpha-aminobenzeneacetate stands out due to its versatility and the range of reactions it can undergo, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

72028-76-3

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

benzyl 2-amino-2-phenylacetate

InChI

InChI=1S/C15H15NO2/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14H,11,16H2

InChI Key

VNBZYMVEHPBBJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)N

Origin of Product

United States

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